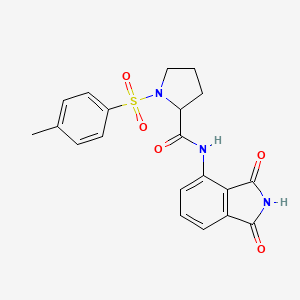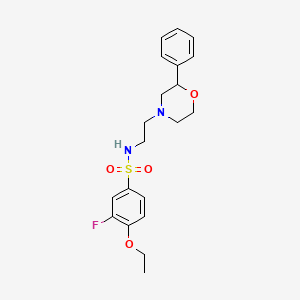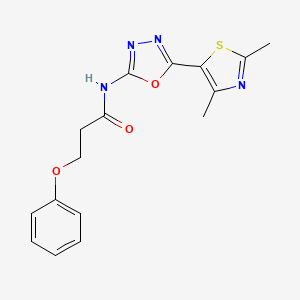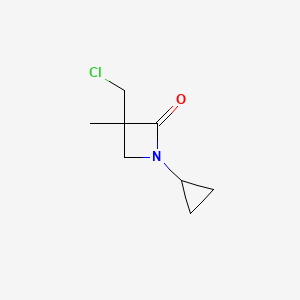
N-(1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide, also known as Compound 1, is a synthetic compound that has gained significant attention in the scientific research community. This compound has been studied extensively for its potential use in various applications, including as an anticancer agent, a neuroprotective agent, and a treatment for inflammatory diseases.
Scientific Research Applications
Synthesis and Characterization in Polymer Chemistry
A new class of optically active polyamides incorporating 1,3-dioxoisoindolin-2-yl units as pendent groups has been developed. These polymers, synthesized through direct polycondensation reactions, show excellent solubility in polar organic solvents and exhibit valuable properties for various applications in polymer chemistry (Faghihi et al., 2010).
Development of Antioxidants
Research has led to the synthesis of novel pyrrolidine-3-carboxylic acid derivatives, displaying significant antioxidant activity. These compounds, including a derivative structurally related to N-(1,3-dioxoisoindolin-2-yl), have shown antioxidant activities surpassing that of ascorbic acid, demonstrating their potential in this field (Tumosienė et al., 2019).
Pharmaceutical Applications
1,3-dioxoisoindoline derivatives have been studied for their potential as T-type calcium channel blockers, a crucial area in pharmaceutical research. These compounds, including variants of N-(1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide, have been synthesized and evaluated for their biological activity, showing promise in this domain (Kim et al., 2007).
Antiepileptic Properties
Certain N-aryl-2-(1,3-dioxoisoindolin-2-yl) derivatives have been synthesized and tested for their antiepileptic activity. The results from these studies suggest potential therapeutic uses for these compounds in treating epilepsy (Asadollahi et al., 2019).
HIV-1 Integrase Inhibition
Research into novel 3-(1,3-dioxoisoindolin-2-yl)-N-substituted phenyl benzamide derivatives has indicated their significant inhibitory effect on HIV-1 integrase strand transfer. This highlights the potential of these compounds in the development of new anti-HIV medications (Wadhwa et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-proliferative activity, suggesting potential targets within cellular proliferation pathways .
Mode of Action
It has been suggested that it may interact with targets involved in cellular proliferation
Biochemical Pathways
Given its potential anti-proliferative activity, it may affect pathways related to cell cycle regulation and apoptosis .
Result of Action
Some derivatives of n-(1,3-dioxoisoindolin-4-yl)acetamide have demonstrated cytotoxic activity against mcf7 cells, a breast cancer cell line . This suggests that the compound may have potential anti-cancer properties.
properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-12-7-9-13(10-8-12)29(27,28)23-11-3-6-16(23)19(25)21-15-5-2-4-14-17(15)20(26)22-18(14)24/h2,4-5,7-10,16H,3,6,11H2,1H3,(H,21,25)(H,22,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXJHHCFLUIZSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC4=C3C(=O)NC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2409529.png)



![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2409536.png)

![(E)-2-(4-Methylphenyl)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]ethenesulfonamide](/img/structure/B2409539.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromofuran-2-carboxylate](/img/structure/B2409540.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2409544.png)
![9-(4-chlorophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409545.png)


![[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2409552.png)